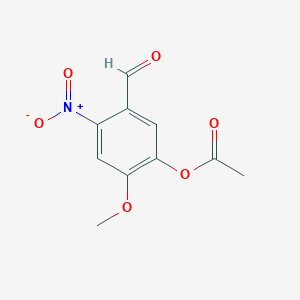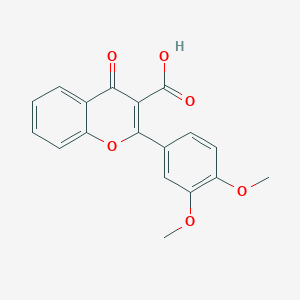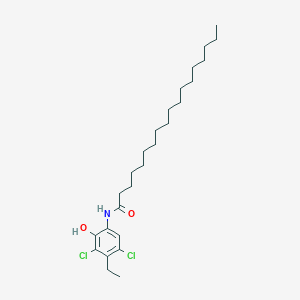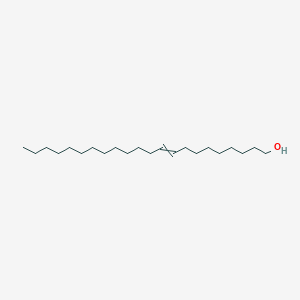![molecular formula C16H26S4 B14306378 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene CAS No. 113282-02-3](/img/structure/B14306378.png)
1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene is an organic compound featuring a benzene ring substituted with two ethylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene typically involves the reaction of benzene derivatives with ethylsulfanyl groups under controlled conditions. One common method is the nucleophilic substitution reaction where benzene is treated with ethylsulfanyl reagents in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl groups back to their thiol forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used in electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing the compound’s versatility.
相似化合物的比较
1,3-Bis(ethylsulfanyl)benzene: Lacks the additional ethylsulfanyl groups, resulting in different reactivity and properties.
1,3-Bis(methylsulfanyl)benzene: Features methylsulfanyl groups instead of ethylsulfanyl, affecting its chemical behavior.
1,3-Bis(phenylsulfanyl)benzene: Contains phenylsulfanyl groups, leading to distinct steric and electronic effects.
Uniqueness: 1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene is unique due to the presence of ethylsulfanyl groups, which impart specific chemical properties and reactivity. This compound’s structure allows for diverse applications and modifications, making it a valuable molecule in various research and industrial contexts.
属性
CAS 编号 |
113282-02-3 |
|---|---|
分子式 |
C16H26S4 |
分子量 |
346.6 g/mol |
IUPAC 名称 |
1,3-bis(2-ethylsulfanylethylsulfanylmethyl)benzene |
InChI |
InChI=1S/C16H26S4/c1-3-17-8-10-19-13-15-6-5-7-16(12-15)14-20-11-9-18-4-2/h5-7,12H,3-4,8-11,13-14H2,1-2H3 |
InChI 键 |
FOZQDBNQNUXESS-UHFFFAOYSA-N |
规范 SMILES |
CCSCCSCC1=CC(=CC=C1)CSCCSCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)

![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)

![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)



![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)
